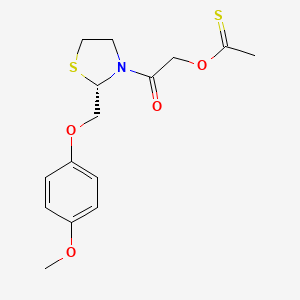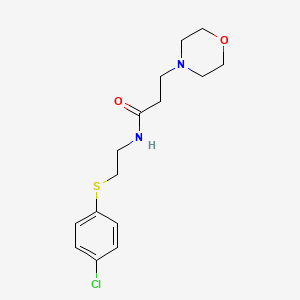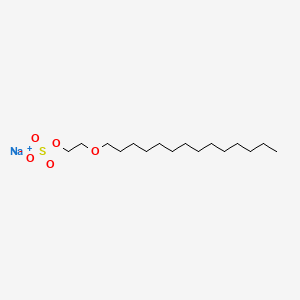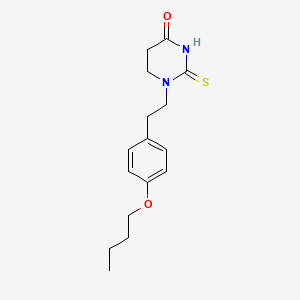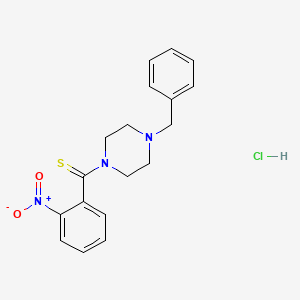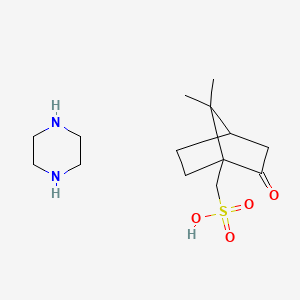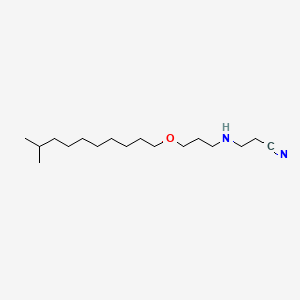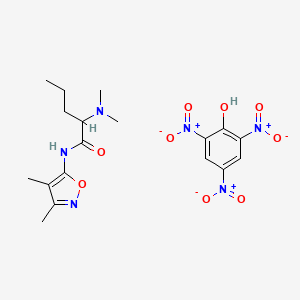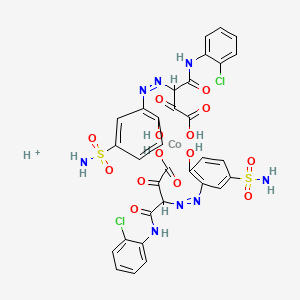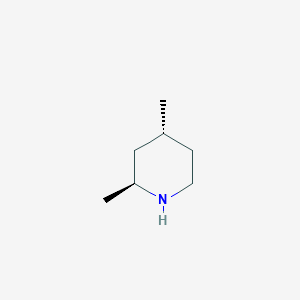
Phosphinic acid, dibutyl-, o-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutylphosphinic acid o-nitrophenyl ester is an organophosphorus compound that features both ester and phosphinic acid functionalities. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the o-nitrophenyl group enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutylphosphinic acid o-nitrophenyl ester typically involves the esterification of dibutylphosphinic acid with o-nitrophenol. This reaction can be catalyzed by various agents, including acid catalysts such as sulfuric acid or base catalysts like pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of dibutylphosphinic acid o-nitrophenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutylphosphinic acid o-nitrophenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dibutylphosphinic acid and o-nitrophenol.
Substitution: The o-nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Major Products
Wissenschaftliche Forschungsanwendungen
Dibutylphosphinic acid o-nitrophenyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of dibutylphosphinic acid o-nitrophenyl ester involves the formation of an acyl-enzyme intermediate during enzymatic reactions. The o-nitrophenyl group acts as a leaving group, facilitating the transfer of the acyl group to the enzyme’s active site . This process is crucial in the study of enzyme kinetics and the development of enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutylphosphinic acid m-nitrophenyl ester
- Dibutylphosphinic acid p-nitrophenyl ester
- Dibutylphosphinic acid 2,4-dinitrophenyl ester
Uniqueness
Dibutylphosphinic acid o-nitrophenyl ester is unique due to the position of the nitro group on the phenyl ring, which significantly influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for distinct applications and reaction pathways compared to its m- and p-nitrophenyl counterparts .
Eigenschaften
CAS-Nummer |
96652-46-9 |
|---|---|
Molekularformel |
C14H22NO4P |
Molekulargewicht |
299.30 g/mol |
IUPAC-Name |
1-dibutylphosphoryloxy-2-nitrobenzene |
InChI |
InChI=1S/C14H22NO4P/c1-3-5-11-20(18,12-6-4-2)19-14-10-8-7-9-13(14)15(16)17/h7-10H,3-6,11-12H2,1-2H3 |
InChI-Schlüssel |
RHAYETSJRBXVME-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP(=O)(CCCC)OC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



